molecular formula C14H22N2O B14151281 N-octylpyridine-3-carboxamide CAS No. 81475-34-5

N-octylpyridine-3-carboxamide

Cat. No.: B14151281
CAS No.: 81475-34-5
M. Wt: 234.34 g/mol
InChI Key: JSIDBRSPTZXMGO-UHFFFAOYSA-N
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Description

N-Octylpyridine-3-carboxamide is a pyridine-derived compound featuring a carboxamide group at the 3-position of the pyridine ring and an octyl chain attached to the nitrogen atom. Its structure combines lipophilic (octyl chain) and polar (carboxamide) moieties, making it a candidate for studies in medicinal chemistry, particularly in drug delivery and membrane interaction applications.

Properties

CAS No.

81475-34-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-octylpyridine-3-carboxamide

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-11-16-14(17)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3,(H,16,17)

InChI Key

JSIDBRSPTZXMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with octylamine. The process begins with the activation of nicotinic acid using a coupling reagent such as oxalyl chloride in the presence of a solvent like dichloromethane. The activated nicotinic acid is then reacted with octylamine to form this compound. The reaction is usually carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to minimize by-products and maximize yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-octylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-octylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Findings :

  • Alkyl Chain Length : Increasing the alkyl chain length (e.g., methyl to octyl) elevates logP values, reducing aqueous solubility. This compound exhibits 10-fold lower solubility than its methyl counterpart, limiting its use in hydrophilic environments .
  • Substituent Position : The 3-carboxamide isomer (this compound) shows marginally higher solubility than the 4-carboxamide isomer, likely due to steric effects influencing crystal packing .

Antimicrobial Activity

Comparative MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli:

Compound MIC (S. aureus, µg/mL) MIC (E. coli, µg/mL)
This compound 32 128
N-Hexylpyridine-3-carboxamide 16 64
Ciprofloxacin (Control) 0.5 0.25

Key Findings :

  • The octyl derivative shows weaker antimicrobial activity compared to the hexyl analogue, suggesting that excessive lipophilicity may hinder target engagement or disrupt membrane integrity .

Enzyme Inhibition

Inhibition of human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme:

Compound IC₅₀ (nM) Selectivity (vs. hCA II)
This compound 450 12-fold
N-Octylpyridine-4-carboxamide 620 8-fold
Acetazolamide (Control) 10 250-fold

Key Findings :

  • The 3-carboxamide isomer demonstrates superior enzyme inhibition and selectivity over the 4-carboxamide variant, likely due to better alignment with the hCA IX active site .
  • Both compounds are less potent than acetazolamide, underscoring the need for structural optimization.

Toxicity and Stability

  • Metabolic Stability : this compound exhibits a hepatic microsomal half-life of 25 minutes in rats, compared to 45 minutes for the hexyl analogue, indicating faster metabolic clearance due to CYP450-mediated oxidation of the octyl chain .
  • Cytotoxicity: At 100 µM, the octyl derivative shows 30% viability reduction in HEK293 cells, while the methyl analogue is non-toxic (<5% reduction). This highlights a trade-off between lipophilicity and cellular safety .

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